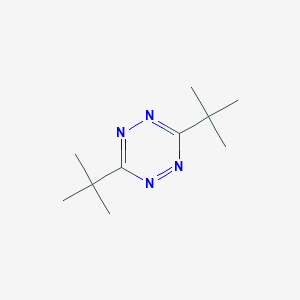

3,6-Ditert-butyl-1,2,4,5-tetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Ditert-butyl-1,2,4,5-tetrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry

Overview

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tetrazines have emerged as powerful tools in this area due to their rapid reaction rates and selectivity.

Applications

- Imaging and Diagnostics : Tetrazines are used for labeling biomolecules in living organisms. They enable the development of fluorogenic probes that can be activated in situ for imaging purposes. For instance, 3,6-Ditert-butyl-1,2,4,5-tetrazine can react with strained alkenes or alkynes to form stable products that facilitate the visualization of cellular processes .

- Drug Delivery : The compound's ability to undergo bioorthogonal reactions allows it to be utilized in targeted drug delivery systems. By attaching therapeutic agents to tetrazine moieties, researchers can achieve site-specific drug release upon activation by specific biological triggers .

Click Chemistry

Overview

Click chemistry refers to a class of biocompatible reactions that are efficient and yield high-purity products. Tetrazines participate in inverse electron-demand Diels-Alder reactions, making them ideal for click chemistry applications.

Applications

- Synthesis of Bioconjugates : this compound is employed to create bioconjugates through its reaction with various dienophiles. This method is particularly useful for synthesizing complex biomolecules used in research and therapeutic applications .

- Material Science : The compound is also used in the development of functional materials. Its reactivity can be harnessed to create polymeric networks that respond to environmental stimuli .

Chemical Biology

Overview

In chemical biology, tetrazines play a role in studying biological systems through the modification of biomolecules.

Applications

- Protein Labeling : this compound can be used to label proteins selectively. This is achieved by attaching the tetrazine moiety to specific amino acids within proteins, allowing for tracking and analysis of protein interactions and functions within cells .

- Detection of Biomolecules : The compound has been utilized for detecting specific RNA sequences through its incorporation into nucleic acid probes. This application is particularly valuable for studying gene expression and regulation .

Synthesis Methodologies

The synthesis of this compound has been optimized through various methods:

- Lewis Acid-Promoted Synthesis : Recent advancements have shown that Lewis acids can facilitate the formation of tetrazines from nitriles and hydrazines efficiently. This method allows for the generation of diverse tetrazine derivatives with functional groups suitable for multiple applications .

- One-Pot Reactions : One-pot synthesis techniques have been developed to streamline the production of tetrazines while maintaining high yields and purity .

Case Studies

Propiedades

Número CAS |

19455-88-0 |

|---|---|

Fórmula molecular |

C10H18N4 |

Peso molecular |

194.28 g/mol |

Nombre IUPAC |

3,6-ditert-butyl-1,2,4,5-tetrazine |

InChI |

InChI=1S/C10H18N4/c1-9(2,3)7-11-13-8(14-12-7)10(4,5)6/h1-6H3 |

Clave InChI |

BVARMSJELYFCRL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=NN=C(N=N1)C(C)(C)C |

Sinónimos |

3,6-Di-tert-butyl-1,2,4,5-tetrazine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.